2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione
Overview
Description
Synthesis Analysis
Isoindolines, including “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione”, can be synthesized using simple heating and relatively quick solventless reactions . The synthesis involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “this compound” involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The InChI key for this compound is YLHCMDNAKVPTIO-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include intramolecular cyclization and intermolecular coupling oxidation reactions . These reactions result in the formation of three new C–C bonds and two new C aryl –O bonds .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its IR spectra exhibited an amine group between 3135–3365 cm –1 and sharply carbonyl at 1706 and 1730 cm –1 .Mechanism of Action
Target of Action
The primary targets of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione are the human dopamine receptors D2 and D3 . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
The compound interacts with the dopamine receptors, modulating their activity .
Biochemical Pathways
The compound’s interaction with dopamine receptors can affect various biochemical pathways. For instance, it has been suggested that isoindolines and isoindoline-1,3-dione derivatives can inhibit β-amyloid protein aggregation , which is implicated in Alzheimer’s disease.
Pharmacokinetics
In silico analysis suggests that isoindolines have good properties as ligands of the dopamine receptor d2
Result of Action
Safety and Hazards
The safety information for “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” indicates that it has some hazards associated with it. The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
It is known that isoindoline-1,3-dione derivatives have the potential to interact with various enzymes, proteins, and other biomolecules . For instance, they have been found to modulate the dopamine receptor D3 , suggesting a potential application as antipsychotic agents .
Cellular Effects
It has been suggested that isoindoline-1,3-dione derivatives may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, they have been found to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Molecular Mechanism
It is known that isoindoline-1,3-dione derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isoindoline-1,3-dione derivatives can exhibit changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Metabolic Pathways
It is known that isoindoline-1,3-dione derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that isoindoline-1,3-dione derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that isoindoline-1,3-dione derivatives can be directed to specific compartments or organelles through various mechanisms .
Properties
IUPAC Name |
2-(3-hydroxycyclohexyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDVWHNOYBREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.